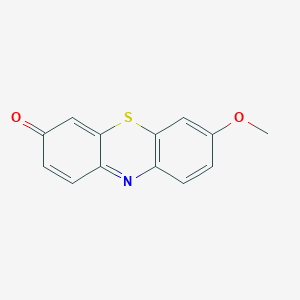

7-methoxy-3H-phenothiazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91578-48-2 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

7-methoxyphenothiazin-3-one |

InChI |

InChI=1S/C13H9NO2S/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 |

InChI Key |

HRXISCIYFRBLPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-methoxy-3H-phenothiazin-3-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of Phenothiazin-3-one Analogs

The chemical properties of phenothiazin-3-one derivatives are influenced by the nature and position of their substituents. Below is a summary of computed and experimental data for closely related compounds, which can provide an estimation of the expected properties for 7-methoxy-3H-phenothiazin-3-one.

| Property | 1,7-dimethoxy-3H-phenothiazin-3-one[1] | 7-(dimethylamino)-3H-phenothiazin-3-one[2] | 7-methoxy-3H-phenoxazin-3-one[3] |

| IUPAC Name | 1,7-dimethoxyphenothiazin-3-one | 7-(dimethylamino)phenothiazin-3-one | 7-methoxy-3H-phenoxazin-3-one |

| Molecular Formula | C₁₄H₁₁NO₃S | C₁₄H₁₂N₂OS | C₁₃H₉NO₃ |

| Molecular Weight | 273.31 g/mol | 256.32 g/mol | 227.22 g/mol |

| CAS Number | Not available | 2516-05-4 | 5725-89-3 |

| XLogP3-AA | 2.2 | 2.1 | 1.5 (Predicted) |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 5 | 3 | 4 |

| Rotatable Bond Count | 2 | 1 | 1 |

| Exact Mass | 273.04596439 Da | 256.06703418 Da | 227.05824 Da |

| Topological Polar Surface Area | 73.2 Ų | 46.4 Ų | 54.7 Ų |

Synthesis of the Phenothiazin-3-one Core

A general and established method for the synthesis of the 3H-phenothiazin-3-one scaffold involves the reaction of an o-mercaptoaniline derivative with a quinone in a polar solvent. This method is detailed in patent literature and provides a viable route to various substituted phenothiazin-3-ones.[4]

General Experimental Protocol for the Synthesis of Substituted 3H-phenothiazin-3-ones[4]

This protocol is adapted from a general method for preparing 3H-phenothiazin-3-ones and a specific example for a dimethoxy-substituted analog.

Reactants:

-

Substituted o-mercaptoaniline (e.g., 2-amino-5-methoxythiophenol for a 7-methoxy analog)

-

Substituted p-benzoquinone (e.g., 2-methoxy-p-benzoquinone)

-

Polar solvent (e.g., methanol, ethanol, acetic acid, or mixtures with water)

Procedure:

-

A solution of the substituted o-mercaptoaniline (1 mole equivalent) in a suitable polar solvent is prepared.

-

To this solution, the substituted p-benzoquinone (2 mole equivalents) is added, either as a solid or dissolved in the same solvent.

-

The reaction mixture is stirred at a temperature ranging from -10°C to ambient temperature. The reaction is typically carried out at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the desired 3H-phenothiazin-3-one product often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold methanol) to remove unreacted starting materials and byproducts, and then dried.

Logical Workflow for the Synthesis of 3H-Phenothiazin-3-ones

Caption: General workflow for the synthesis of 3H-phenothiazin-3-one derivatives.

Spectral Characterization of Related Phenoxazin-3-ones

While specific spectral data for this compound is not available, the characterization of the analogous 3H-phenoxazin-3-one derivatives provides a strong indication of the expected spectral features. The following data is for novel 3H-phenoxazin-3-one derivatives and illustrates the typical spectroscopic fingerprints.[5]

Example Spectral Data for a 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one[5]

-

IR (KBr) ν_max cm⁻¹: 1651 (C=O), 1618 (C=N), 1259, 1030 (C-OCH₃), 1195 (C-O-C).

-

¹H NMR (400 MHz, CDCl₃) δ: 7.12-7.48 (4H, m, Ar-H), 3.88 (3H, s, OCH₃), 3.82 (3H, s, OCH₃).

-

¹³C NMR (75 MHz, CDCl₃) δ: 171.2, 153.9, 145.9, 138.7, 135.4, 134.5, 127.2, 126.6, 125.2, 119.6, 116.0, 115.5, 60.9, 60.3.

-

ESI-MS, m/z: 337 [M+H]⁺.

For this compound, one would expect to see characteristic signals for the methoxy group in the ¹H and ¹³C NMR spectra, similar to the example above. The IR spectrum would show a characteristic carbonyl stretch, and the mass spectrum would correspond to its specific molecular weight.

Potential Biological Activity and Signaling Pathways

Phenothiazines are a well-established class of compounds with a broad range of biological activities, most notably as antipsychotic drugs.[6] Their mechanism of action is often linked to the blockade of dopaminergic receptors. Furthermore, phenothiazine derivatives have been investigated for their potential as:

-

Calmodulin and protein kinase C inhibitors

-

Antiproliferative agents

-

Inhibitors of P-glycoprotein transport function, which is relevant to overcoming multidrug resistance in cancer.[6]

The antitumor activity of related phenoxazine compounds, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, has been demonstrated to involve the inhibition of cell growth and induction of apoptosis.

Hypothesized Signaling Pathway Inhibition by Phenothiazine Derivatives

References

- 1. 1,7-dimethoxy-3H-phenothiazin-3-one | C14H11NO3S | CID 12199928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3H-Phenothiazin-3-one, 7-(dimethylamino)- | C14H12N2OS | CID 73024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-METHOXY-3H-PHENOXAZIN-3-ONE | CAS 5725-89-3 [matrix-fine-chemicals.com]

- 4. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]

- 5. journalijar.com [journalijar.com]

- 6. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-3H-phenothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 7-methoxy-3H-phenothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents computed predictions for its core properties and details the established experimental protocols for their determination. Furthermore, this guide outlines a plausible synthetic pathway and discusses the general biological activities of the broader phenothiazine class, offering valuable context for research and development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. The following table summarizes the predicted physicochemical properties for this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₃H₉NO₂S | - |

| Molecular Weight | 243.28 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 243.03779 g/mol | PubChem |

| Monoisotopic Mass | 243.03779 g/mol | PubChem |

| Topological Polar Surface Area | 54.9 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Complexity | 373 | PubChem |

Note: The values presented in this table are computationally predicted and have not been experimentally verified. These predictions provide a valuable starting point for experimental design.

Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for preparing phenothiazin-3-ones. A common approach involves the reaction of an aminothiophenol with a quinone in a suitable solvent.[1]

Caption: Plausible synthesis of this compound.

Experimental Protocols

The following sections detail standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity.[2][3]

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[3]

-

The capillary tube is placed in a melting point apparatus.[4]

-

The sample is heated at a controlled rate, typically starting with a rapid heat to approach the expected melting point, then slowing to 1-2°C per minute for an accurate reading.[5]

-

The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample is liquid.[2][5]

Caption: Workflow for melting point determination.

Solubility Determination

Assessing a compound's solubility in various solvents provides insights into its polarity and potential for dissolution in biological fluids.[6][7]

Methodology:

-

A small, measured amount of the compound (e.g., 10-25 mg) is placed in a test tube.[8][9]

-

A specific volume of the solvent (e.g., 0.5-1 mL of water, ethanol, DMSO) is added.[8][9]

-

The mixture is agitated vigorously for a set period (e.g., 60 seconds).[6]

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble.[6]

-

For aqueous solutions, the pH can be measured to indicate acidic or basic properties.[7]

Caption: Workflow for solubility determination.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is critical for predicting a compound's ionization state at different pH values, which affects its absorption and distribution.[10][11]

Methodology:

-

A series of buffer solutions with a range of known pH values are prepared.[11]

-

A stock solution of the compound is prepared and added to each buffer solution in a 96-well plate or individual cuvettes.[11]

-

The UV-Vis absorption spectrum of each solution is recorded.[10]

-

The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different extinction coefficients is plotted against pH.[12]

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[13]

Caption: Workflow for pKa determination via UV-Vis.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[14][15]

Methodology:

-

n-Octanol and a buffered aqueous solution (typically at pH 7.4) are pre-saturated with each other.[16]

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a flask and shaken until equilibrium is reached.[16]

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[15]

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]

Caption: Workflow for LogP determination by the shake-flask method.

Biological Activity and Signaling Pathways

Phenothiazine derivatives are known for a wide range of biological activities, primarily as antipsychotic agents.[17][18] Their mechanism of action is often attributed to the blockade of dopamine receptors in the central nervous system.[19] Additionally, some phenothiazines exhibit anticancer, antimicrobial, and anti-inflammatory properties.[20][21] The diverse biological effects are also linked to their ability to inhibit calmodulin and protein kinase C, as well as to reverse multidrug resistance in cancer cells.[19]

Caption: General mechanisms of action for phenothiazine derivatives.

This guide serves as a foundational resource for researchers interested in this compound. While experimental data for this specific compound is not yet widely available, the provided predictions, protocols, and contextual information offer a robust framework for initiating further investigation.

References

- 1. hi-tec.tripod.com [hi-tec.tripod.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. chm.uri.edu [chm.uri.edu]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. ursinus.edu [ursinus.edu]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. ulm.edu [ulm.edu]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. if-pan.krakow.pl [if-pan.krakow.pl]

- 20. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to 7-methoxy-3H-phenothiazin-3-one: Structure, Properties, and Synthetic Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure and weight of 7-methoxy-3H-phenothiazin-3-one. Due to the limited availability of direct experimental data for this specific compound in scientific literature and chemical databases, this guide also furnishes information on its core structure, 3H-phenothiazin-3-one, to offer a foundational understanding. The content herein is curated to support research and development endeavors in medicinal chemistry and related fields.

Molecular Structure and Weight

Based on this structure, the key molecular properties have been calculated and are presented below.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₂S |

| Calculated Molecular Weight | 243.28 g/mol |

| IUPAC Name | This compound |

Core Moiety: 3H-phenothiazin-3-one

The core structure of the requested molecule is 3H-phenothiazin-3-one, also known as phenothiazone. This compound serves as a crucial scaffold for the synthesis of various derivatives.[1] Understanding its properties is essential for predicting the characteristics of its substituted analogues.

| Property | Value | Reference |

| CAS Number | 581-30-6 | [2][3] |

| Molecular Formula | C₁₂H₇NOS | [3][4] |

| Molecular Weight | 213.26 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of Phenothiazin-3-one Derivatives

The synthesis of the phenothiazin-3-one core and its derivatives is a key area of research in medicinal chemistry.[5] While a specific protocol for this compound is not documented in the searched literature, general synthetic routes for this class of compounds have been established.

General Experimental Protocol: Synthesis of 3H-phenothiazin-3-ones

A common method for the synthesis of the 3H-phenothiazin-3-one scaffold involves the condensation of an o-aminothiophenol with a benzoquinone derivative.[1] A patented method describes the reaction of 1 mole of o-mercaptoaniline with 2 moles of a quinone in a polar solvent, such as a lower alkanol or acetic acid, at a temperature ranging from -10°C to ambient temperature.[6] This reaction proceeds without the need for a catalyst.[6]

For the synthesis of substituted derivatives, appropriately substituted precursors are utilized. For instance, the synthesis of 2,7-dimethoxy-3H-phenothiazin-3-one is achieved by reacting 1 mole of 2-amino-5-methoxy thiophenol with 2 moles of 2-methoxy-p-benzoquinone in a polar solvent at room temperature.[6]

Biological Context and Significance

Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[7] They are historically significant as some of the first synthetic antipsychotic drugs.[7] Beyond their neuroleptic effects, which are primarily associated with the blockade of dopaminergic receptors, these compounds have been investigated for a range of other therapeutic applications.[7]

Research has shown that phenothiazine derivatives can exhibit calmodulin and protein kinase C inhibitory actions, anti-proliferative effects, and the ability to reverse multidrug resistance, indicating their potential in cancer chemoprevention.[7] The phenothiazin-3-one core is considered a valuable pharmacophore, and its derivatives have been studied for their potential as antibacterial agents and for the treatment of neurodegenerative disorders.[5]

Structural Relationship Diagram

The following diagram illustrates the structural relationship between the parent compound, 3H-phenothiazin-3-one, and the target molecule, this compound.

Caption: Derivational path from the core to the target molecule.

References

- 1. 3H-Phenothiazin-3-one | 581-30-6 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]

- 7. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 7-methoxy-3H-phenothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 7-methoxy-3H-phenothiazin-3-one. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this guide combines computational predictions, data from structurally related phenothiazine analogues, and standardized methodologies to provide a robust framework for researchers.

Introduction

This compound is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are a well-established group of molecules with significant applications in medicine, particularly as antipsychotic agents.[1] The unique tricyclic "butterfly" structure of the phenothiazine core imparts distinct physicochemical properties that are critical to its biological activity and formulation development.[2] This guide focuses on two key developability parameters for this compound: solubility and chemical stability. Understanding these properties is essential for designing effective delivery systems and ensuring the compound's integrity during storage and administration.

Physicochemical Properties

While experimental data for this compound is scarce, computational models provide valuable predictions for its key physicochemical properties. For a more complete profile, data for the closely related analogue, 1,7-dimethoxy-3H-phenothiazin-3-one, is also presented.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value (for 1,7-dimethoxy-3H-phenothiazin-3-one) | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO₃S | [3] |

| Molecular Weight | 273.31 g/mol | [3] |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Polar Surface Area | 73.2 Ų |[3] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption and bioavailability. Based on the parent phenothiazine structure, this compound is expected to have low aqueous solubility and higher solubility in organic solvents.

Aqueous and Organic Solubility

The parent compound, 10H-phenothiazine, is documented as being insoluble in water but moderately soluble in organic solvents like ethanol, ether, and chloroform.[1] The introduction of a methoxy group and a ketone to the phenothiazine core in this compound will influence its polarity and crystal lattice energy, thereby affecting its solubility profile. The predicted XLogP3 value of 2.2 for a dimethoxy-analogue suggests a lipophilic character, reinforcing the expectation of poor water solubility.[3]

Table 2: General Solubility of Phenothiazine Derivatives

| Solvent | General Solubility | Reference |

|---|---|---|

| Water | Insoluble / Very Poorly Soluble | [1] |

| Ethanol | Slightly to Moderately Soluble | [1][4] |

| Chloroform | Readily Soluble | [5] |

| Benzene | Readily Soluble | [5] |

| Acetonitrile (ACN) | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

| Acetone | Poorly Soluble | [5] |

| Hexane | Poorly Soluble |[5] |

Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard technique for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 5 mg in 2 mL). This ensures that a saturated solution is achieved.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 500 rpm).[7]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

After equilibration, allow the samples to rest for a sedimentation period or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid.[7]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[7]

Stability Profile

Phenothiazines are susceptible to degradation, primarily through oxidation. Light and pH can also influence their stability.[8][9]

Key Degradation Pathways

The primary route of degradation for the phenothiazine core is oxidation at the electron-rich sulfur atom, leading to the formation of a sulfoxide.[9][10] This oxidation can be initiated by atmospheric oxygen, peroxide contaminants, or light exposure. Further oxidation can occur, and depending on the substituents and conditions, cleavage of side chains or polymerization may also be observed.[10] The presence of an electron-donating methoxy group may influence the rate of oxidation.

Proposed Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies, as described in the ICH Q1A(R2) guideline, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[11][12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure: A systematic approach is taken to expose the compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation.[11]

-

Acid Hydrolysis: Mix the drug solution with 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the drug solution with 0.1N NaOH and maintain at room temperature or heat gently.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug powder and the drug solution to dry heat (e.g., 80°C) in a calibrated oven.

-

Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

The method must be capable of separating the intact drug from all process-related impurities and degradation products.[13]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of a compound's solubility and stability profile.

Caption: General workflow for solubility and stability testing.

Potential Degradation Pathway

This diagram shows a potential oxidative degradation pathway for the phenothiazine core structure, which is the most common degradation route.

Caption: Potential oxidative degradation of the phenothiazine core.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,7-dimethoxy-3H-phenothiazin-3-one | C14H11NO3S | CID 12199928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems [mdpi.com]

- 5. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. [Stability of products of degradation of phenothiazine derivatives and their analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-methoxy-3H-phenothiazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-methoxy-3H-phenothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document synthesizes data from structurally related phenothiazine and phenoxazine derivatives to predict its spectroscopic characteristics. Detailed experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Predicted UV-Visible Absorption Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Reference Compounds |

| Methanol/Ethanol | ~280-290 | ~6,000 - 7,000 | n-π | Phenothiazine derivatives[1] |

| Methanol/Ethanol | ~320-340 | ~15,000 - 20,000 | π-π | Phenothiazine derivatives[1] |

| Methanol/Ethanol | ~520-540 | ~3,000 - 5,000 | Intramolecular Charge Transfer | 3H-phenoxazin-3-one derivatives[2] |

Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference Compounds |

| C=O (ketone) | ~1640 - 1660 | Strong | 3H-phenoxazin-3-one derivatives[3] |

| C=N (imine) | ~1600 - 1620 | Medium-Strong | 3H-phenoxazin-3-one derivatives[3] |

| C-O-C (aryl ether) | ~1250 - 1270 and ~1020-1040 | Strong | 3H-phenoxazin-3-one derivatives[3] |

| C-S-C (thioether) | ~680 - 720 | Medium | General phenothiazines |

Table 3: Predicted ¹H NMR Chemical Shift Data (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compounds |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | singlet | N/A | 3-methoxyphenothiazine, phenoxazine derivatives[3][4] |

| Aromatic Protons | ~6.8 - 7.8 | multiplet | ~2-9 | Phenothiazine and phenoxazine derivatives[3][4] |

Table 4: Predicted ¹³C NMR Chemical Shift Data (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Reference Compounds |

| C=O | ~170 - 172 | 3H-phenoxazin-3-one derivatives[3] |

| C=N | ~152 - 154 | 3H-phenoxazin-3-one derivatives[3] |

| C-O (methoxy) | ~160 - 162 | 3H-phenoxazin-3-one derivatives[3] |

| Aromatic Carbons | ~110 - 150 | Phenothiazine and phenoxazine derivatives[3] |

| -OCH₃ | ~55 - 56 | 3H-phenoxazin-3-one derivatives[3] |

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Ion Type |

| Electrospray (ESI+) | ~244.05 | [M+H]⁺ |

| Electron Ionization (EI) | ~243.04 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer, such as an Agilent Technologies Cary 50 or similar, is utilized.[5] Quartz cuvettes with a 1 cm path length are used for all measurements.[6]

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. Serial dilutions are then performed to obtain working solutions in the range of 1-100 µM.

-

Data Acquisition : The spectrophotometer is blanked with the solvent used for sample preparation. The absorption spectrum is then recorded over a wavelength range of 200-800 nm.[5]

2. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a SPECORD M-80 (Zeiss, Jena, Germany), is employed.[7]

-

Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7] A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for ¹H, is used.[8]

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

-

4. Mass Spectrometry (MS)

-

Instrumentation : An Agilent 1290 HPLC coupled to a 6224 Time-of-Flight (TOF) mass spectrometer or a similar high-resolution mass spectrometer is suitable.[8]

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution may be introduced into the mass spectrometer via direct infusion or through an HPLC system.

-

Data Acquisition :

-

Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar and thermally labile molecules. Spectra are acquired in both positive and negative ion modes.

-

Electron Ionization (EI) : This is a higher-energy ionization technique that can provide information about the molecular weight and fragmentation pattern. It is typically used with gas chromatography (GC-MS).

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Hypothetical inhibition of a signaling pathway by a phenothiazine derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one as a spectroscopic off-on probe for highly sensitive and selective detection of nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalijar.com [journalijar.com]

- 4. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. rsc.org [rsc.org]

The Biological Activity of 7-methoxy-3H-phenothiazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a broad spectrum of established biological activities. This technical guide focuses on the specific, yet less-explored, compound 7-methoxy-3H-phenothiazin-3-one . While extensive public data on this particular molecule is limited, this document consolidates available information, infers potential activities based on the broader phenothiazine class, and provides detailed experimental protocols for its future investigation. The primary documented potential of this compound lies in its role as an inhibitor of mammalian leukotriene biosynthesis, suggesting applications in treating inflammatory conditions. Furthermore, this guide explores its hypothetical anticancer and antimicrobial properties, drawing parallels with structurally related phenothiazine derivatives. This paper aims to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

The phenothiazine tricycle is a privileged scaffold in drug discovery, leading to the development of drugs with antipsychotic, antihistaminic, and antiemetic properties. More recently, the anticancer and antimicrobial activities of phenothiazine derivatives have garnered significant attention, making this chemical class a fertile ground for new therapeutic agents. This compound is a specific derivative whose biological profile is not yet extensively characterized in peer-reviewed literature. A US patent has identified phenothiazone derivatives, including this compound, as inhibitors of mammalian leukotriene biosynthesis, pointing towards their potential utility in treating asthma, allergies, and inflammation. This guide provides a comprehensive overview of its known synthesis, its putative biological activities, and the experimental frameworks required to validate these activities.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for analogous compounds, a probable synthetic route involves the condensation of 2-amino-5-methoxythiophenol with a suitable benzoquinone derivative. A patent for the preparation of the related compound, 2,7-dimethoxy-3H-phenothiazin-3-one, describes the reaction of 1 mole of 2-amino-5-methoxythiophenol with 2 moles of 2-methoxy-p-benzoquinone in a polar solvent at room temperature. It is plausible that this compound could be synthesized via a similar pathway.

The precursor, 2-amino-5-methoxythiophenol, can be prepared by the hydrolysis of 2-amino-6-methoxybenzothiazole in the presence of a strong base like potassium hydroxide, followed by neutralization.

Below is a conceptual workflow for the synthesis.

Biological Activities

While specific experimental data for this compound is scarce, its biological potential can be inferred from patent literature and the well-documented activities of the broader phenothiazine class.

Inhibition of Leukotriene Biosynthesis

A key piece of evidence points to the role of this compound as an inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Their overproduction is implicated in a variety of inflammatory diseases. By inhibiting this pathway, this compound could serve as a therapeutic agent for conditions such as:

-

Asthma

-

Allergic rhinitis

-

Inflammatory arthritis

-

Psoriasis

The diagram below illustrates the leukotriene biosynthesis pathway and the putative point of inhibition.

Potential Anticancer Activity

Phenothiazine derivatives have demonstrated significant anticancer activity through various mechanisms. Although not specifically tested for this compound, it is plausible that it may share these properties. The common anticancer mechanisms of phenothiazines include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of malignant cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Interfering with pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for phenothiazine derivatives.

Potential Antimicrobial Activity

Many phenothiazine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity and the inhibition of efflux pumps, which are responsible for antibiotic resistance.

Quantitative Data

As of the time of this writing, there is no publicly available quantitative data (e.g., IC₅₀, MIC) on the biological activity of this compound. The tables below are structured to present such data once it becomes available through future research.

Table 1: Potential Anti-inflammatory Activity of this compound

| Assay Type | Target | Metric | Value |

| Leukotriene Biosynthesis Inhibition | 5-Lipoxygenase | IC₅₀ | Data Not Available |

| Cellular Leukotriene Production | LTB₄ Release | IC₅₀ | Data Not Available |

| Cellular Leukotriene Production | LTC₄ Release | IC₅₀ | Data Not Available |

Table 2: Potential Anticancer Activity of this compound

| Cell Line | Assay Type | Metric | Value |

| e.g., MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC₅₀ | Data Not Available |

| e.g., A549 (Lung Cancer) | Cytotoxicity (MTT) | IC₅₀ | Data Not Available |

| e.g., HCT116 (Colon Cancer) | Cytotoxicity (MTT) | IC₅₀ | Data Not Available |

Table 3: Potential Antimicrobial Activity of this compound

| Microorganism | Assay Type | Metric | Value (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | MIC | Data Not Available |

| Escherichia coli | Broth Microdilution | MIC | Data Not Available |

| Candida albicans | Broth Microdilution | MIC | Data Not Available |

Experimental Protocols

The following are detailed, representative protocols for evaluating the biological activities of this compound.

Protocol for Leukotriene Biosynthesis Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of leukotriene production in stimulated cells.

Methodology:

-

Cell Culture: Culture rat basophilic leukemia (RBL-1) cells in appropriate media until they reach the desired confluence.

-

Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium) to a final concentration of 1 x 10⁷ cells/mL.

-

Compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration 5 µM).

-

Reaction Incubation: Incubate the mixture for 20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., methanol) and acidifying to pH 3.

-

Extraction: Extract the leukotrienes from the supernatant using solid-phase extraction cartridges.

-

Analysis: Quantify the amounts of LTB₄ and LTC₄ using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol for Anticancer Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol for Antimicrobial Activity (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound with documented potential as an inhibitor of leukotriene biosynthesis, suggesting its utility in inflammatory diseases. While its anticancer and antimicrobial activities have not been specifically reported, the extensive research on the phenothiazine class of compounds strongly suggests that these are promising areas for future investigation.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

-

Confirmation of Synthesis and Characterization: A robust and reproducible synthesis method needs to be established, and the compound's structure and purity must be confirmed using modern analytical techniques (NMR, MS, HPLC).

-

In Vitro Biological Evaluation: The protocols outlined in this guide should be employed to quantitatively assess its anti-inflammatory, anticancer, and antimicrobial activities.

-

Mechanism of Action Studies: Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: If promising in vitro activity is observed, preclinical in vivo studies in relevant animal models will be necessary to evaluate its efficacy and safety.

This technical guide provides a starting point for researchers interested in exploring the biological activities of this compound. The foundational information and detailed protocols presented here are intended to facilitate the initiation of new research and contribute to the potential development of this compound into a novel therapeutic agent.

Potential Research Areas for 7-methoxy-3H-phenothiazin-3-one: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methoxy-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are a well-established scaffold in medicinal chemistry, known for a wide range of biological activities. While specific research on this compound is limited, the structural alerts within the molecule, particularly the phenothiazine core and the methoxy substituent, suggest significant potential for investigation in several key therapeutic areas. This technical guide outlines promising research avenues for this compound, focusing on its potential as an anticancer, neuroprotective, and antioxidant agent. This document provides a comprehensive overview of the rationale for each research area, summaries of relevant quantitative data from structurally related compounds, detailed experimental protocols for preliminary screening, and visualizations of key pathways and workflows to guide future research endeavors.

Introduction to this compound

Phenothiazine and its derivatives are a cornerstone of pharmaceutical chemistry, having led to the development of drugs for a variety of conditions.[1] The tricyclic core of phenothiazine is known to interact with a multitude of biological targets. The introduction of a methoxy group at the 7-position of the 3H-phenothiazin-3-one scaffold can significantly influence its electronic properties and biological activity. Methoxy groups are known to often enhance the anticancer and antioxidant properties of various compounds.

While a definitive synthetic route for this compound is not extensively documented in publicly available literature, a patented method for the synthesis of the related compound 2,7-dimethoxy-3H-phenothiazin-3-one provides a strong foundation for its potential synthesis. This method involves the reaction of 2-amino-5-methoxy thiophenol with 2-methoxy-p-benzoquinone in a polar solvent at room temperature. A similar approach, utilizing appropriate precursors, could likely be employed for the synthesis of this compound.

Potential Research Area: Anticancer Activity

Rationale

The phenothiazine scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[2] Phenothiazine derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[2] The mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[2] The presence of a methoxy group can further enhance the cytotoxic potential of small molecules. Therefore, this compound is a prime candidate for investigation as a novel anticancer agent.

Quantitative Data for Structurally Related Phenothiazine Derivatives

While specific IC50 values for this compound are not available, the following table summarizes the anticancer activity of various other phenothiazine derivatives against different cancer cell lines, providing a benchmark for potential efficacy.

| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoperazine | PC-3 (Prostate) | 6.67 | |

| Fluphenazine | Melanoma | G0/G1 phase arrest | [2] |

| Chlorpromazine | Glioblastoma | Induces apoptosis and autophagy | [2] |

Experimental Protocols

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow

Experimental workflow for anticancer evaluation.

Potential Research Area: Neuroprotective Activity

Rationale

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a major contributing factor to this neuronal damage.[3] Phenothiazine derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[3][4] Their mechanisms of action include antioxidant activity, free radical scavenging, and modulation of signaling pathways involved in neuronal survival.[3] Some phenothiazine derivatives have also been investigated as inhibitors of cholinesterases and beta-amyloid aggregation, both of which are key targets in Alzheimer's disease research.[5] The antioxidant properties often associated with the phenothiazine nucleus suggest that this compound could protect neurons from oxidative damage.

Quantitative Data for Structurally Related Phenothiazine Derivatives

The following table presents data on the neuroprotective and related activities of other phenothiazine derivatives.

| Phenothiazine Derivative | Activity | Model | IC50/EC50 | Reference |

| N-acylaminophenothiazine derivative | Neuroprotection against oxidative stress | Human neuroblastoma cells | - | [3] |

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Acetylcholinesterase Inhibition | In vitro enzyme assay | 5.9 ± 0.6 µM | [5] |

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Butyrylcholinesterase Inhibition | In vitro enzyme assay | 5.3 ± 0.5 µM | [5] |

| Unsubstituted Phenothiazine | Neuroprotection against rotenone toxicity | Primary ventral midbrain neuronal cultures | - | [6] |

Experimental Protocols

This protocol details a method to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

24-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in 24-well plates. For a more neuron-like phenotype, differentiate the cells using retinoic acid for 5-7 days.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin such as H2O2 or 6-OHDA for a further 24 hours. Include a control group without the neurotoxin and a group with the neurotoxin alone.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.1.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the concentration at which the compound shows significant neuroprotection.

Visualization of a Potential Neuroprotective Signaling Pathway

Hypothesized Nrf2-mediated neuroprotective pathway.

Potential Research Area: Antioxidant Activity

Rationale

The phenothiazine nucleus is a well-known antioxidant scaffold.[7] The sulfur and nitrogen heteroatoms in the central ring can donate electrons to neutralize free radicals. The addition of an electron-donating methoxy group is expected to further enhance this antioxidant capacity. Investigating the antioxidant potential of this compound is a fundamental step in understanding its broader biological activities, as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Quantitative Data for Structurally Related Phenothiazine Derivatives

The antioxidant activity of phenothiazine derivatives has been evaluated using various assays. The table below provides some examples.

| Phenothiazine Derivative | Antioxidant Assay | Activity | Reference |

| Various Phenothiazine Derivatives | DPPH Radical Scavenging | Significant activity, some higher than ascorbic acid | [7] |

| Various Phenothiazine Derivatives | ABTS Radical Scavenging | Significant activity | [7] |

| Various Phenothiazine Derivatives | Ferric Reducing Antioxidant Power (FRAP) | Significant activity | [7] |

Experimental Protocols

This protocol describes a common and straightforward method to evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound (dissolved in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox as a positive control

-

Methanol or ethanol

-

96-well plates

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound and the positive control in methanol or ethanol. Prepare serial dilutions.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualization of Logical Relationships in Antioxidant Assays

Logical relationships of antioxidant assays.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the well-documented biological activities of the broader phenothiazine class and the influence of methoxy substitution, focused research in the areas of oncology, neuroprotection, and antioxidant therapies is strongly warranted. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future research should initially focus on the efficient synthesis of this compound, followed by the outlined in vitro screening assays. Promising results from these initial studies would then justify progression to more complex cellular and in vivo models to further elucidate its mechanisms of action and preclinical efficacy.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 7-Methoxy-3H-phenothiazin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-methoxy-3H-phenothiazin-3-one and its derivatives, compounds of interest for their potential therapeutic applications. Phenothiazines are a class of electron-rich nitrogen-sulfur heterocycles known for a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1][2] Recent research has focused on their potential as anticancer agents, with studies showing they can induce apoptosis and modulate key signaling pathways in cancer cells.[1][3]

The following sections detail the necessary synthetic procedures, present representative characterization data, and illustrate the key synthetic and biological pathways involved.

Experimental Protocols

The synthesis of the target compounds is approached in two main stages: first, the preparation of the core this compound structure, followed by methods for further derivatization.

Protocol 1: Synthesis of this compound

This protocol is based on the established reaction between o-aminothiophenols and quinones to form the phenothiazin-3-one core.[4] It involves two primary steps: the preparation of the key intermediate, 2-amino-5-methoxythiophenol, and its subsequent condensation with 1,4-benzoquinone.

Step 1.1: Preparation of 2-amino-5-methoxythiophenol

This procedure is adapted from a known method for the hydrolysis of 2-amino-6-methoxybenzothiazole.[5]

-

Materials: 2-amino-6-methoxybenzothiazole, 8N Potassium Hydroxide (KOH) solution, concentrated Hydrochloric Acid (HCl), Glacial Acetic Acid, Deionized Water.

-

Procedure:

-

To a stirred solution of 8N potassium hydroxide (approx. 1.7 L per mole of benzothiazole), add 2-amino-6-methoxybenzothiazole (1 mole equivalent).

-

Heat the mixture to reflux and maintain under reflux overnight.

-

Cool the resulting solution to room temperature.

-

Carefully neutralize the solution by the dropwise addition of concentrated HCl until the pH reaches 8.0.

-

Continue acidification with glacial acetic acid until the pH of the solution is 6.0. A precipitate will form.

-

Filter the precipitate and wash thoroughly with deionized water.

-

The resulting solid is 2-amino-5-methoxythiophenol. This product is often used immediately in the next step due to its potential instability in air.[6]

-

Step 1.2: Condensation to form this compound

This condensation reaction is adapted from a patented method for similar structures.[4]

-

Materials: 2-amino-5-methoxythiophenol, 1,4-benzoquinone, Methanol.

-

Procedure:

-

Prepare a suspension of 1,4-benzoquinone (2 mole equivalents) in methanol in a suitable reaction vessel.

-

Dissolve the 2-amino-5-methoxythiophenol (1 mole equivalent) from Step 1.1 in a minimal amount of methanol.

-

Slowly add the 2-amino-5-methoxythiophenol solution to the stirred suspension of 1,4-benzoquinone at room temperature. The reaction is typically carried out at ambient temperature but can be performed between -10°C and room temperature.[4]

-

Stir the resulting mixture at room temperature for 2-4 hours. The product will precipitate as a colored solid.

-

Collect the solid product by filtration.

-

Wash the filtered solid thoroughly with cold methanol to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield this compound.

-

Protocol 2: General Method for N-Acyl Derivatization of Phenothiazines

Further diversification of the phenothiazine scaffold can be achieved through various reactions. The following is a general protocol for N-acylation, a common method for creating phenothiazine derivatives, assuming a 10H-phenothiazine precursor.

-

Materials: 10H-phenothiazine precursor, appropriate acyl chloride (e.g., chloroacetyl chloride), dry benzene or Tetrahydrofuran (THF), a non-nucleophilic base (e.g., triethylamine, optional).

-

Procedure:

-

Dissolve the 10H-phenothiazine precursor (1 mole equivalent) in dry benzene or THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the acyl chloride (1.1 mole equivalents) dropwise to the solution. If the starting material is not the HCl salt, a base like triethylamine can be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate (e.g., triethylamine hydrochloride) forms, remove it by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired N-acyl phenothiazine derivative.

-

Synthetic Workflow Visualization

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: General workflow for the synthesis of the this compound core and subsequent derivatization.

Representative Quantitative Data

| Compound Name | Yield (%) | M.P. (°C) | Key Spectroscopic Data | Reference |

| 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one | 75% | 199-201 | ¹H NMR (CDCl₃): δ 7.12-7.48 (m, 4H), 3.88 (s, 3H), 3.82 (s, 3H). MS (ESI): m/z 337 [M+H]⁺. | [7] |

| 3-Methyl-10H-phenothiazine | 83% | N/A | ¹H NMR (CD₃COCD₃): δ 7.74 (brs, 1H), 6.97-6.93 (m, 2H), 6.77-6.60 (m, 5H), 2.16 (s, 3H). | [8] (Supp. Info) |

| 10-[3-(Imidazol-1-yl)-propionyl]-phenothiazine | N/A | 150-152 | Data not specified in abstract. | [5] (from Google Patents) |

| 2-(10H-phenothiazin-10-yl)acetohydrazide | N/A | 170-172 | IR (KBr, cm⁻¹): 3310 (N-H), 1675 (C=O). ¹H NMR (DMSO-d₆): δ 9.35 (s, 1H), 7.2-6.8 (m, 8H), 4.5 (s, 2H), 4.3 (s, 2H). | [9] |

Biological Activity and Signaling Pathway

Phenothiazine derivatives have demonstrated significant anticancer potential, primarily through the induction of apoptosis.[3][10] Their mechanism of action often involves the modulation of critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][11][12] Inhibition of these pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), triggering the mitochondrial (intrinsic) pathway of apoptosis.[13] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[13][14]

Caption: Proposed mechanism for apoptosis induction by phenothiazine derivatives in cancer cells.

References

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. journalijar.com [journalijar.com]

- 8. mdpi.com [mdpi.com]

- 9. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 12. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 14. Induction of apoptosis by Phenothiazine derivatives in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 7-methoxy-3H-phenothiazin-3-one as a Fluorescent Probe for Thiol Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methoxy-3H-phenothiazin-3-one is a fluorescent probe built on the versatile phenothiazine scaffold. Phenothiazine derivatives are well-regarded in the field of chemical biology for their unique photophysical properties, including strong electron-donating characteristics and a non-planar "butterfly" structure that mitigates aggregation-induced quenching.[1][2] This class of probes is particularly effective for the detection of biologically relevant analytes. The core structure of this compound is designed for a "turn-on" fluorescent response, making it a highly sensitive tool for the detection of thiols such as cysteine, homocysteine, and glutathione in biological systems.[3][4] The probe exhibits a large Stokes shift and high sensitivity, allowing for the detection of thiols at nanomolar concentrations.[3][5]

Principle of Detection

The detection mechanism of this compound for thiols is based on a nucleophilic addition reaction. In its native state, the probe exhibits minimal fluorescence. Upon reaction with a thiol-containing analyte, the thiol group attacks the phenothiazin-3-one core. This reaction leads to the release of a highly fluorescent species, resulting in a significant "turn-on" signal. This process provides a direct correlation between the concentration of thiols and the intensity of the fluorescence emission.[3][5]

Figure 1: Proposed signaling pathway for thiol detection.

Photophysical and Performance Data

The following table summarizes the typical photophysical and performance characteristics of phenothiazine-based thiol probes, which are expected to be comparable for this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~401 nm | [5] |

| Emission Wavelength (λem) | ~527 nm | [5] |

| Stokes Shift | ~126 nm | [5] |

| Quantum Yield (Φ) | 0.4 - 0.9 (after reaction) | [4] |

| Limit of Detection (LOD) | 2 - 20 nM | [3][5] |

| Response Time | 3 - 8 minutes | [3][5] |

| Recommended pH range | 6.0 - 8.0 | N/A |

| Solvent Compatibility | DMSO, PBS, Ethanol | N/A |

Applications

-

Quantitative detection of total thiols in cell lysates: The probe can be used to measure the overall thiol concentration in cellular extracts, providing insights into the redox state of the cells.

-

Fluorescence imaging of intracellular thiols: Its cell permeability allows for the visualization of thiol distribution in living cells using fluorescence microscopy.[5]

-

Screening for modulators of cellular redox state: The probe can be employed in high-throughput screening assays to identify compounds that alter intracellular thiol levels.

-

Environmental water sample analysis: The high sensitivity of the probe makes it suitable for detecting thiol-containing pollutants in water samples.[5]

Experimental Protocols

Protocol 1: In Vitro Thiol Detection

This protocol describes the use of this compound for the quantitative detection of a thiol standard (e.g., glutathione) in a cell-free system.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Glutathione (GSH) standard stock solution (10 mM in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare GSH standards: Prepare a series of GSH standards by diluting the 10 mM stock solution in PBS to final concentrations ranging from 0 to 100 µM.

-

Prepare probe solution: Dilute the 1 mM stock solution of this compound to a final concentration of 10 µM in PBS.

-

Reaction setup: In a 96-well black microplate, add 50 µL of each GSH standard to triplicate wells.

-

Initiate reaction: Add 50 µL of the 10 µM probe solution to each well. The final volume in each well will be 100 µL, and the final probe concentration will be 5 µM.

-

Incubation: Incubate the plate at 37°C for 10 minutes, protected from light.

-

Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~530 nm.

-

Data analysis: Subtract the average fluorescence of the blank (0 µM GSH) from all measurements. Plot the background-corrected fluorescence intensity against the GSH concentration and perform a linear regression to generate a standard curve.

References

- 1. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 2. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly sensitive fluorescent probe based on a novel phenothiazine dye for detection of thiophenols in real water samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating Cellular Landscapes: Phenothiazine Compounds in Advanced Cellular Imaging

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives, a class of heterocyclic compounds, have emerged as powerful and versatile scaffolds for the development of fluorescent probes in cellular imaging. Their unique photophysical properties, including large Stokes shifts, high quantum yields, and sensitivity to the microenvironment, make them ideal candidates for visualizing a wide array of biological molecules and processes within the complex milieu of living cells. These compounds are instrumental in advancing our understanding of cellular function and dysfunction, and hold significant promise for applications in drug discovery and diagnostics.

This document provides detailed application notes and experimental protocols for the use of phenothiazine-based fluorescent probes in cellular imaging, targeting a range of analytes and subcellular structures.

I. Applications of Phenothiazine-Based Probes

Phenothiazine derivatives have been ingeniously engineered to create a diverse toolkit of fluorescent probes for a multitude of cellular imaging applications. These applications can be broadly categorized into the detection of specific analytes and the targeted imaging of subcellular organelles.

1. Detection of Analytes:

Phenothiazine-based probes have been successfully developed for the sensitive and selective detection of various biologically relevant small molecules and ions. The underlying sensing mechanisms often involve specific chemical reactions that modulate the photophysical properties of the phenothiazine fluorophore, leading to a detectable change in fluorescence intensity or color. Common strategies include intramolecular charge transfer (ICT), fluorescence resonance energy transfer (FRET), and reaction-based cleavage of a recognition moiety.

2. Subcellular Organelle Imaging:

By conjugating the phenothiazine core with specific targeting moieties, researchers have created a palette of probes for high-contrast imaging of various organelles. These probes facilitate the study of organelle morphology, dynamics, and function in living cells. A notable advantage of some recently developed phenothiazine probes is their utility in "wash-free" imaging, which minimizes cellular stress and allows for continuous monitoring of cellular processes.[1]

II. Quantitative Data of Selected Phenothiazine Probes

For ease of comparison, the following table summarizes the key photophysical and sensing properties of representative phenothiazine-based fluorescent probes.

| Probe Name/Target | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Target Analyte/Organelle | Reference |

| Thiophenol Probe | 401 | 527 | 126 | 2.7 nM | Thiophenols | [2] |

| PI-CN | ~400 (after reaction) | ~500 | >100 | 7.5 nM | Sulfites (HSO₃⁻/SO₃²⁻) | [3] |

| PR | Not specified | Not specified | Not specified | 1.8 µM | Hydrogen Sulfide (H₂S) | [4] |

| Hydrazine Probe | Not specified | Not specified | Not specified | Not specified | Hydrazine | [5] |

| PZ-DT | Not specified | Orange-Red | >200 | 0.71 µM | Fluoride (F⁻) | [6] |

| PZ-F | Not specified | Green-Blue | >100 | 19.97 nM | Hypochlorite (ClO⁻) | [6] |

| PTRH | Not specified | 608 (with Zn²⁺) | Not specified | 2.89 x 10⁻⁸ M | Zinc (Zn²⁺) | [7] |

| PXZ-Lipid | Not specified | Green-Yellow | Up to 191 | Not applicable | Lipid Droplets | [1] |

| PTZ-Mito | Not specified | Red | Up to 191 | Not applicable | Mitochondria | [1] |

III. Experimental Protocols

The following are generalized protocols for the application of phenothiazine-based fluorescent probes in live-cell imaging. It is crucial to optimize parameters such as probe concentration, incubation time, and imaging conditions for each specific probe and cell line.

Protocol 1: General Protocol for Analyte Detection in Live Cells

This protocol outlines the steps for using a reaction-based phenothiazine probe to detect a specific analyte within living cells.

Materials:

-

Phenothiazine-based fluorescent probe (e.g., for H₂S, thiophenols)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Analyte standard or inducer (e.g., N-acetyl-L-cysteine for endogenous H₂S)

-

Fluorescence microscope with appropriate filter sets